[2-(4-Nitrophenyl)-2-oxoethyl] 2-[(4-methylbenzoyl)amino]acetate
Overview
Description
[2-(4-Nitrophenyl)-2-oxoethyl] 2-[(4-methylbenzoyl)amino]acetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a nitrophenyl group, an oxoethyl group, and a methylbenzoyl amino group, making it a versatile molecule for chemical reactions and studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Nitrophenyl)-2-oxoethyl] 2-[(4-methylbenzoyl)amino]acetate typically involves the reaction of 2-(4-nitrophenyl)-2-oxoethyl acetate with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Nitrophenyl)-2-oxoethyl] 2-[(4-methylbenzoyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The oxoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted oxoethyl derivatives.
Scientific Research Applications
[2-(4-Nitrophenyl)-2-oxoethyl] 2-[(4-methylbenzoyl)amino]acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and inhibition.
Medicine: Investigated for its potential as a drug intermediate.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of [2-(4-Nitrophenyl)-2-oxoethyl] 2-[(4-methylbenzoyl)amino]acetate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxoethyl group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitrophenyl)-2-oxoethyl acetate: Similar structure but lacks the methylbenzoyl amino group.
4-Nitrophenyl acetate: Contains the nitrophenyl group but differs in the ester linkage.
Uniqueness
[2-(4-Nitrophenyl)-2-oxoethyl] 2-[(4-methylbenzoyl)amino]acetate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 2-[(4-methylbenzoyl)amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6/c1-12-2-4-14(5-3-12)18(23)19-10-17(22)26-11-16(21)13-6-8-15(9-7-13)20(24)25/h2-9H,10-11H2,1H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZZNOWOJNLESS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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